molecular formula C16H17N3O4S B2695216 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one CAS No. 2191265-22-0

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one

Cat. No.: B2695216
CAS No.: 2191265-22-0
M. Wt: 347.39
InChI Key: KGFLRMRRBDAELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a complex organic compound known for its significant potential in various scientific research applications. The structure features multiple heterocyclic elements, suggesting it might be an intriguing target for synthetic chemists and researchers.

Synthetic Routes and Reaction Conditions:

  • Initial formation: Begin with the synthesis of the core piperidine ring, which can be achieved through cyclization reactions using reagents like ammonia and appropriate haloalkanes under basic conditions.

  • Thiadiazole Introduction: The 1,3,4-thiadiazole ring is typically synthesized via a condensation reaction involving hydrazine and carbon disulfide under refluxing conditions.

  • Ether Formation: The linkage of the thiadiazole to the piperidine can be performed via an etherification reaction. This usually requires the use of strong bases and mild heating to ensure the formation of the ether bond.

  • Addition of the Benzo[d][1,3]dioxol Ring: Finally, the benzo[d][1,3]dioxol ring is incorporated through nucleophilic substitution or similar reactions, often requiring an inert atmosphere to prevent oxidation.

Industrial Production Methods:

  • The industrial synthesis of such a compound would typically follow high-efficiency routes, leveraging large-scale batch reactors and continuous flow systems to maximize yield and purity. This might involve the use of catalysts and specialized reaction vessels designed to handle the specific reaction conditions needed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, especially at the thiadiazole moiety, using oxidizing agents like hydrogen peroxide or organic peroxides.

  • Reduction: Reduction reactions can be targeted at the piperidine ring or the ethano group, typically using reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate

  • Reducing agents: Lithium aluminium hydride, sodium borohydride

  • Bases for ether formation: Sodium hydride, potassium tert-butoxide

Major Products Formed:

  • Depending on the reaction, products may include oxidized derivatives, reduced analogs, or substituted compounds with varied functional groups.

Chemistry:

  • Used as a building block for synthesizing more complex molecules with potential pharmacological activity.

Biology:

  • This compound's unique structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition studies or receptor binding assays.

Medicine:

Industry:

  • Employed as an intermediate in the synthesis of materials with specialized functions, possibly in polymers or organic electronics.

Mechanism of Action

  • The compound's mechanism of action is highly dependent on the context of its use. In medicinal chemistry, it might inhibit specific enzymes or bind to particular receptors, altering signaling pathways. The thiadiazole and benzo[d][1,3]dioxol rings are often involved in binding interactions due to their electronic properties.

Comparison with Similar Compounds

  • 1-(4-(Methylthio)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one

  • 1-(4-((1,3,4-Oxadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one

  • 1-(4-(Dimethylamino)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one

Uniqueness:

  • The presence of the 1,3,4-thiadiazole moiety sets this compound apart, offering distinct reactivity and biological activity compared to its analogs with similar core structures but different substituents. The thiadiazole ring can contribute to unique electronic effects and binding properties, enhancing its utility in various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-15(8-11-1-2-13-14(7-11)22-10-21-13)19-5-3-12(4-6-19)23-16-18-17-9-24-16/h1-2,7,9,12H,3-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFLRMRRBDAELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.